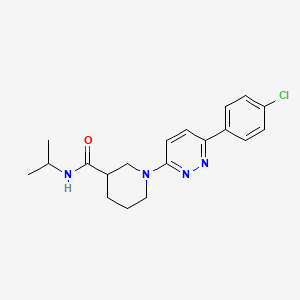
1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-isopropylpiperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-isopropylpiperidine-3-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a pyridazinone ring and a piperidine ring . Pyridazinones are a class of compounds that have been shown to exhibit a wide range of pharmacological activities .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The pyridazinone ring, in particular, is a six-membered ring with two nitrogen atoms .
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of chemical reactions. For example, pyridazinone derivatives can participate in nucleophilic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Pyridazinones are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .
Aplicaciones Científicas De Investigación
Synthesis and Molecular Docking
The chemical compound under discussion has close relatives studied for their potential in synthesizing new chemical entities. For instance, novel pyridine and fused pyridine derivatives have been explored for their antimicrobial and antioxidant activities. These compounds, synthesized from related pyridine carbonitriles, have shown moderate to good binding energies towards specific target proteins in molecular docking screenings, indicating potential biological activity (Flefel et al., 2018).
Antimicrobial and Antifungal Applications
Another study focused on the synthesis of new imidazo and pyrimido thieno[2,3-c]pyridazines, starting from compounds structurally similar to the one . These compounds were evaluated for their antibacterial activities, suggesting the potential of such chemical structures in developing new antimicrobial agents (El-Dean et al., 2008).
Inhibition of Interleukin-1β Converting Enzyme
Research on 3-chloro-4-carboxamido-6-arylpyridazines, similar in structure to the compound , revealed their role as novel classes of interleukin-1β converting enzyme (ICE) inhibitors. These agents offer insights into the design of non-peptide inhibitors with potential therapeutic applications in treating conditions involving interleukin-1β (Dolle et al., 1997).
Synthesis of Novel Pyrimido[4,5-c]pyridazine Derivatives
Further studies have led to the synthesis of novel pyrimido[4,5-c]pyridazine and s-triazolo[3′,4′:2,3]pyrimido[4,5-c]pyridazine derivatives, stemming from reactions of structurally related pyridazine compounds. These efforts underscore the versatility of pyridazine derivatives in generating compounds with potential biological activities (Abdel Moneam, 2004).
Antitumor and Antimicrobial Properties
The compound's analogs have been synthesized and tested for various activities, including antitumor and antimicrobial effects. For example, a study synthesized novel arylazothiazole disperse dyes containing selenium, demonstrating not only their utility in dyeing polyester fibers but also their potential for antimicrobial and antitumor applications (Khalifa et al., 2015).
Direcciones Futuras
Mecanismo De Acción
Target of Action
It’s known that pyridazine derivatives, which this compound is a part of, have been utilized in medicinal chemistry against a range of biological targets .
Mode of Action
Pyridazine compounds have been shown to exhibit diverse pharmacological activities . They are highly reactive towards displacements by nucleophilic species .
Biochemical Pathways
Pyridazine derivatives have been shown to impact a wide range of physiological effects .
Result of Action
Pyridazine derivatives have been shown to possess diverse biological properties, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .
Propiedades
IUPAC Name |
1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-propan-2-ylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O/c1-13(2)21-19(25)15-4-3-11-24(12-15)18-10-9-17(22-23-18)14-5-7-16(20)8-6-14/h5-10,13,15H,3-4,11-12H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDYQRAHPIKEUBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1CCCN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-isopropylpiperidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl ((4-(hydroxymethyl)bicyclo[2.2.2]octan-1-yl)methyl)carbamate](/img/structure/B2779447.png)

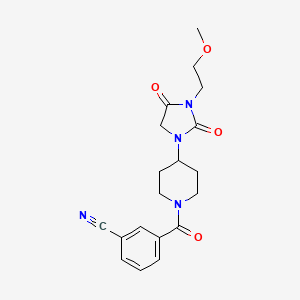
![[3-[4-(Dimethylamino)phenyl]-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2779454.png)
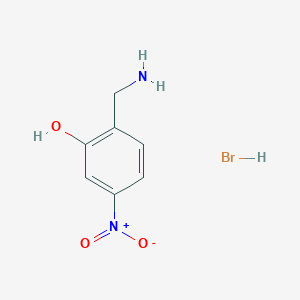
![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2779457.png)
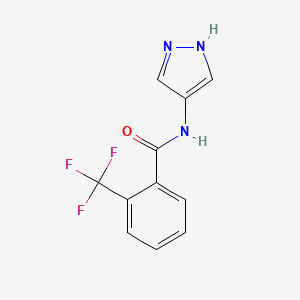
![[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl] 2-[2-[(2,6-dichlorophenyl)methyl]-4-formyl-5-methylpyrazol-3-yl]sulfanylacetate](/img/structure/B2779459.png)

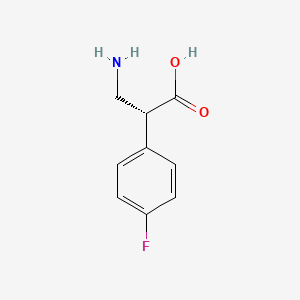

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2779467.png)
![3-acetyl-N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B2779468.png)